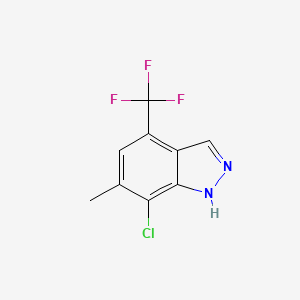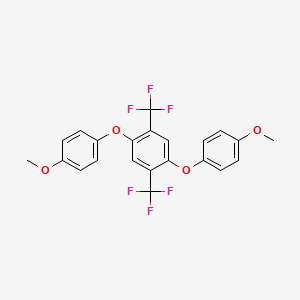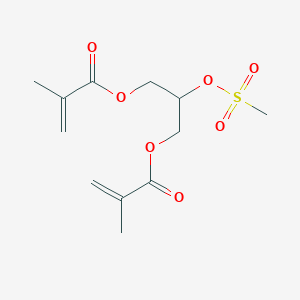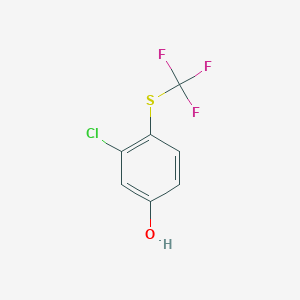
7-Chloro-6-methyl-4-(trifluoromethyl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-6-methyl-4-(trifluoromethyl)-1H-indazole, or 7-CMTI, is an indazole-based compound with potential applications in scientific research and laboratory experiments. This compound is a derivative of indazole, a heterocyclic compound with three nitrogen atoms in its ring structure, and is characterized by its chloro, methyl, and trifluoromethyl substituents. 7-CMTI has been studied extensively in recent years due to its potential therapeutic, biological, and pharmacological applications.
科学的研究の応用
7-CMTI has been studied extensively in recent years due to its potential therapeutic, biological, and pharmacological applications. In particular, 7-CMTI has been investigated as a potential anti-inflammatory and anti-tumor agent. It has also been studied for its potential to inhibit the growth of certain bacteria and fungi. Additionally, 7-CMTI has been studied for its potential to act as an antioxidant, a neuroprotective agent, and an anti-diabetic agent.
作用機序
The exact mechanism of action of 7-CMTI is still being studied, but it is believed to involve the inhibition of several key enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX). It is also believed to interfere with the production of pro-inflammatory cytokines and to inhibit the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects
7-CMTI has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in several animal models, including rats and mice. In addition, 7-CMTI has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce the activity of certain enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX). Additionally, 7-CMTI has been shown to have neuroprotective effects and to reduce the levels of certain pro-inflammatory cytokines.
実験室実験の利点と制限
The use of 7-CMTI in laboratory experiments has several advantages. It is relatively easy to synthesize, and it has been shown to have several potential therapeutic, biological, and pharmacological applications. Additionally, 7-CMTI has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. However, there are some limitations to its use in laboratory experiments. For example, 7-CMTI has been shown to be toxic at high concentrations, and it has been associated with some side effects, including nausea, dizziness, and headache.
将来の方向性
There are several potential future directions for 7-CMTI. It could be further studied for its potential therapeutic, biological, and pharmacological applications. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential side effects. Additionally, 7-CMTI could be further studied for its potential to inhibit the growth of certain bacteria and fungi, as well as for its potential to act as an antioxidant, a neuroprotective agent, and an anti-diabetic agent. Finally, 7-CMTI could be further studied for its potential to be used in combination with other compounds or drugs to enhance its therapeutic effects.
合成法
7-CMTI can be synthesized through several methods, including the Scholl reaction, the Vilsmeier-Haack reaction, and the Wurtz-Fittig reaction. The Scholl reaction is a palladium-catalyzed coupling reaction that involves the reaction of an organohalide and an aryl halide. The Vilsmeier-Haack reaction is a reaction that involves the reaction of an amine and an aldehyde to form an imine, which is then converted into an amide. The Wurtz-Fittig reaction is a coupling reaction that involves the reaction of an alkyl halide with an aryl halide.
特性
IUPAC Name |
7-chloro-6-methyl-4-(trifluoromethyl)-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2/c1-4-2-6(9(11,12)13)5-3-14-15-8(5)7(4)10/h2-3H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGIZULXIZHWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NNC2=C1Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-methyl-4-(trifluoromethyl)-1H-indazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)
![1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline](/img/structure/B6301941.png)
![2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid](/img/structure/B6301953.png)





